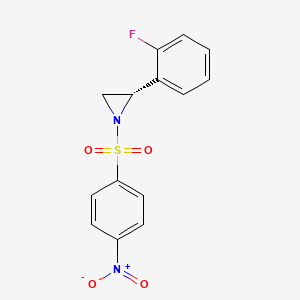

(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine

Beschreibung

(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine is a chiral aziridine derivative featuring a fluorophenyl substituent at the C2 position and a 4-nitrophenylsulfonyl group at the N1 position. Aziridines are three-membered heterocycles with notable ring strain, making them reactive intermediates in organic synthesis.

Eigenschaften

IUPAC Name |

(2S)-2-(2-fluorophenyl)-1-(4-nitrophenyl)sulfonylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4S/c15-13-4-2-1-3-12(13)14-9-16(14)22(20,21)11-7-5-10(6-8-11)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETPGWQMFPPCFR-IURRXHLWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40835419 | |

| Record name | (2S)-2-(2-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40835419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832117-96-1 | |

| Record name | (2S)-2-(2-Fluorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40835419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the reaction of a suitable aziridine precursor with 2-fluorophenyl and 4-nitrophenylsulfonyl groups. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine may involve large-scale batch reactions using optimized catalysts and reagents to ensure high yield and purity. Continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Oxidation and reduction: The nitrophenylsulfonyl group can undergo redox reactions, altering the compound’s electronic properties.

Hydrolysis: The aziridine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Produces substituted amines, thiols, or ethers.

Oxidation: Results in the formation of sulfoxides or sulfones.

Reduction: Leads to the formation of amines or reduced nitro groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is largely due to the strained aziridine ring, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Aziridine Derivatives

Substituent Variations and Stereochemical Effects

(R)-2-(2-Fluorophenyl)-2-Methyl-1-((4-Nitrophenyl)Sulfonyl)Aziridine (CAS: 2055848-86-5)

- Key Differences :

- A methyl group is added at C2, increasing steric bulk.

- R-configuration at C2 alters stereochemical interactions.

- Impact :

(S)-2-Methyl-1-((4-Nitrophenyl)Sulfonyl)Aziridine (CAS: 374783-78-5)

- Key Differences :

- Replaces the 2-fluorophenyl group with a methyl group at C2.

- Impact: Reduced molecular weight (242.25 g/mol) and lower steric demand.

(2S)-1-[(4-Methylphenyl)Sulfonyl]-2-Phenylaziridine

- Key Differences :

- 4-Methylphenylsulfonyl group instead of 4-nitrophenylsulfonyl.

- Phenyl group at C2 instead of 2-fluorophenyl.

- Impact: The methyl group on the sulfonyl moiety is electron-donating, reducing electrophilicity compared to the nitro group.

Electronic and Steric Modifications in Sulfonyl Groups

1-((4-Nitrophenyl)Sulfonyl)Aziridine (Parent Compound)

- Key Differences :

- Lacks the 2-fluorophenyl substituent.

- Impact :

(S)-1-((2,4-Difluorophenyl)Sulfonyl)-2-Isopropylaziridine

Stereochemical and Functional Group Comparisons

*Estimated based on structural analogs.

Research Findings and Implications

- Reactivity : The 4-nitrophenylsulfonyl group in the target compound enhances electrophilicity, facilitating ring-opening reactions with nucleophiles (e.g., amines, thiols). Fluorine’s inductive effect further polarizes the aziridine ring .

- Synthesis Challenges : Steric hindrance from the 2-fluorophenyl group may complicate asymmetric synthesis, requiring optimized catalysts or chiral auxiliaries .

Biologische Aktivität

(S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine is a chiral aziridine compound notable for its unique structure, which includes a fluorophenyl group and a nitrophenylsulfonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine is with a molecular weight of 322.31 g/mol. The aziridine ring structure contributes to its high reactivity, making it a valuable intermediate in organic synthesis. The synthesis typically involves the reaction of suitable precursors under controlled conditions to ensure the desired stereochemistry and yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The strained aziridine ring can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism underlies its exploration as a bioactive compound with potential antimicrobial or anticancer properties .

Anticancer Properties

Recent studies have indicated that (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine may possess significant anticancer activity. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. Research has shown that aziridine derivatives can induce apoptosis in cancer cells, suggesting that (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine might exhibit similar properties .

Antimicrobial Activity

In addition to its potential anticancer effects, this compound is being investigated for antimicrobial properties. Aziridines have been reported to possess activity against certain bacterial strains, and the presence of the nitrophenylsulfonyl group may enhance this activity through specific interactions with microbial enzymes .

Comparative Analysis

To better understand the biological activity of (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine, it is useful to compare it with similar aziridine compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-2-(2-Chlorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine | Chloro | Moderate anticancer activity |

| (S)-2-(2-Bromophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine | Bromo | High antimicrobial activity |

| (S)-2-(2-Methylphenyl)-1-((4-nitrophenyl)sulfonyl)aziridine | Methyl | Low cytotoxicity |

The table illustrates that while structural modifications can influence biological activity, the unique fluorine atom in (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine may impart distinct electronic properties that enhance its interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of aziridines:

- Cytotoxicity Studies : Research on aziridines has shown that compounds can exhibit varying degrees of cytotoxicity depending on their substituents. For example, studies indicated that aziridines with electron-withdrawing groups tend to show enhanced cytotoxic effects against cancer cell lines due to increased electrophilicity .

- Mechanistic Insights : Investigations into the mechanisms by which aziridines induce apoptosis have revealed pathways involving mitochondrial dysfunction and reactive oxygen species generation. These insights provide a foundation for further exploring (S)-2-(2-Fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine's potential therapeutic applications .

Q & A

Q. What are the key challenges in synthesizing (S)-2-(2-fluorophenyl)-1-((4-nitrophenyl)sulfonyl)aziridine, and how can they be methodologically addressed?

Synthesis challenges include:

- Aziridine ring stability : The strained three-membered ring is prone to decomposition under harsh conditions. Reactions often require inert atmospheres (e.g., nitrogen) and low temperatures (0–6°C) to minimize side reactions .

- Sulfonylation efficiency : Introducing the 4-nitrophenylsulfonyl group demands precise stoichiometry. Use of 4-nitrobenzenesulfonyl chloride (CAS 7669-54-7) in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) is recommended to drive the reaction .

- Stereochemical control : Achieving the (S)-configuration requires chiral auxiliaries or asymmetric catalysis. X-ray crystallography (as in ) or chiral HPLC should validate enantiopurity .

Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

- NMR spectroscopy : 1H/13C NMR can confirm the aziridine ring, fluorophenyl, and sulfonyl groups. Look for characteristic deshielding of protons adjacent to the sulfonyl group (~δ 3.5–4.5 ppm) .

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in aziridine derivatives (e.g., , R factor = 0.038) .

- HPLC with chiral columns : Essential for verifying enantiomeric excess (>98% for pharmacological studies) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent ring-opening or sulfonyl group hydrolysis .

- Safety protocols : Use PPE (gloves, goggles) due to potential respiratory toxicity (Category 3) and skin/eye irritation (Category 2A). Work under fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides) .

Advanced Research Questions

Q. What mechanistic insights govern the ring-opening reactions of this aziridine, and how can they be exploited for functionalization?

- Nucleophilic attack : The electron-withdrawing sulfonyl group activates the aziridine ring for nucleophilic ring-opening. For example, amines (e.g., piperidine) attack the less hindered carbon, yielding sulfonamide derivatives. Kinetic studies using in situ FTIR can track regioselectivity .

- Acid-catalyzed pathways : Protonation of the aziridine nitrogen enhances electrophilicity, enabling ring-opening with alcohols or thiols. Optimize with mild acids (e.g., acetic acid) to avoid decomposition .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?

- Fluorophenyl effects : The electron-withdrawing fluorine enhances metabolic stability and membrane permeability compared to chlorophenyl analogs. Computational docking (e.g., AutoDock Vina) predicts stronger interactions with hydrophobic enzyme pockets .

- Sulfonyl group role : The 4-nitrophenylsulfonyl moiety may act as a leaving group in prodrug designs or inhibit tyrosine phosphatases via sulfonamide interactions. Compare IC50 values against related sulfonamides (e.g., ) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic stereochemistry?

- Variable-temperature NMR : Detect rotational barriers of the sulfonyl group by analyzing coalescence temperatures. For example, splitting of fluorophenyl protons may resolve at −40°C .

- DFT calculations : Predict energy barriers for conformer interconversion using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare computed chemical shifts with experimental data to validate models .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Stepwise purification : Use flash chromatography after each step (e.g., silica gel, hexane/EtOAc gradients) to isolate intermediates. reports >75% purity via recrystallization from ethanol/water .

- Catalytic acceleration : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for sulfonylation steps, reducing reaction times from 24 h to 6 h .

Methodological Gaps and Future Directions

- Biological profiling : While similar sulfonamide-aziridines show antimicrobial activity (), targeted assays (e.g., MIC against S. aureus) are needed for this compound.

- Scalability : Pilot-scale synthesis (e.g., flow chemistry) could address batch inconsistencies noted in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.